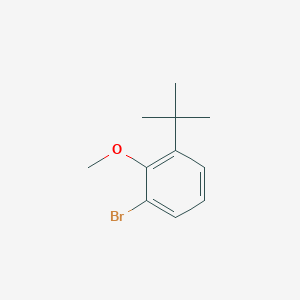

1-Bromo-3-(tert-butyl)-2-methoxybenzene

Description

1-Bromo-3-(tert-butyl)-2-methoxybenzene (CAS: 1007375-07-6) is a brominated aromatic compound with a molecular formula of C₁₁H₁₅BrO and a molecular weight of 243.14 g/mol . It features a benzene ring substituted with a bromine atom at position 1, a bulky tert-butyl group at position 3, and a methoxy group at position 2. This substitution pattern confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a building block for pharmaceuticals and ligands in catalysis. The compound is typically stored at 2–8°C to ensure stability .

Properties

IUPAC Name |

1-bromo-3-tert-butyl-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-11(2,3)8-6-5-7-9(12)10(8)13-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCFOFFQECJGAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592965 | |

| Record name | 1-Bromo-3-tert-butyl-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007375-07-6 | |

| Record name | 1-Bromo-3-tert-butyl-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(tert-butyl)-2-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 3-(tert-butyl)-2-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, such as room temperature, to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(tert-butyl)-2-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents (e.g., ethanol or water) under reflux conditions.

Coupling Reactions: Palladium or nickel catalysts, along with appropriate ligands, in the presence of bases like potassium carbonate or sodium acetate.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

Major Products Formed:

- Substituted benzene derivatives, such as phenols, anilines, or thioethers.

- Coupled products with extended aromatic systems or aliphatic chains.

- Oxidized products like aldehydes or carboxylic acids.

Scientific Research Applications

1-Bromo-3-(tert-butyl)-2-methoxybenzene has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis to create complex molecules and materials.

Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(tert-butyl)-2-methoxybenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom. In coupling reactions, the compound serves as an electrophilic partner, forming new carbon-carbon bonds through the action of metal catalysts. The methoxy group can influence the reactivity and selectivity of these reactions by donating electron density to the benzene ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-bromo-3-(tert-butyl)-2-methoxybenzene with structurally analogous brominated methoxybenzene derivatives, highlighting key differences in substituents, molecular properties, and applications.

Key Comparisons

Steric Effects: The tert-butyl group in this compound creates significant steric hindrance, which can direct reactions to specific positions on the aromatic ring. This contrasts with the linear hexyloxyethyl group in the C₁₅ analog, which increases lipophilicity without comparable steric bulk .

Electronic Effects :

- The methoxy group at position 2 is electron-donating via resonance, activating the ring toward electrophilic substitution. However, the bromine atom at position 1 deactivates the ring, creating a balance that influences regioselectivity .

- In 5-bromo-1,2,3-trimethoxybenzene, three methoxy groups create a highly electron-rich system, making it more reactive in electrophilic substitutions compared to the tert-butyl-substituted analog .

Synthetic Utility :

- The tert-butyl-substituted compound is favored in pharmaceutical intermediates (e.g., HSD17B13 inhibitors) due to its stability and predictable reactivity .

- The hexyloxyethyl-substituted derivative is used in materials science for synthesizing functionalized polymers, leveraging its solubility in organic solvents .

Physical Properties :

Biological Activity

1-Bromo-3-(tert-butyl)-2-methoxybenzene, with the CAS number 1007375-07-6, is an organic compound that belongs to the class of brominated aromatic compounds. Its molecular formula is C11H15BrO, and it has a molecular weight of 243.14 g/mol. This compound features a bromine atom, a tert-butyl group, and a methoxy group attached to a benzene ring, which contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by explored its interactions with various bacterial strains, demonstrating that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The specific pathways activated include caspase-dependent mechanisms, which are crucial for programmed cell death. A detailed analysis revealed that the compound significantly reduced cell viability in several cancer types, including breast and colon cancer cells .

Enzyme Inhibition

Further investigations have identified this compound as a potential inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammatory responses and tumor development . This inhibition could lead to reduced inflammatory markers and lower cancer risk.

The biological activity of this compound can be attributed to its structural features:

- Bromine Atom : The presence of the bromine atom enhances the lipophilicity of the compound, allowing it to penetrate cellular membranes more effectively.

- tert-Butyl Group : This bulky group may contribute to steric hindrance, which can influence the binding affinity to biological targets.

- Methoxy Group : The methoxy group can engage in hydrogen bonding and other interactions with proteins and enzymes, facilitating its biological effects.

Study on Antimicrobial Efficacy

A recent study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL. This suggests strong potential for developing new antimicrobial agents based on this compound .

Anticancer Research

In another study focusing on anticancer properties, researchers treated human breast cancer cell lines with varying concentrations of this compound. They observed a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.